molecular formula C14H11NO2 B11884824 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione CAS No. 69971-90-0

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11884824
CAS No.: 69971-90-0
M. Wt: 225.24 g/mol
InChI Key: YYWPIEKBEFDTMQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable scaffold in drug discovery .

Preparation Methods

The synthesis of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione. One common method starts with the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride, leading to a ring-closing reaction that produces the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the naphthalene ring can be functionalized with different substituents.

    Common Reagents and Conditions: Typical reagents include sulfurous dichloride for ring-closing reactions and various oxidizing or reducing agents for other transformations

    Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

69971-90-0

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-naphthalen-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H11NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2

InChI Key

YYWPIEKBEFDTMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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